molecular formula C10H13NOS B1503996 7-Methoxy-thiochroman-3-ylamine CAS No. 885270-56-4

7-Methoxy-thiochroman-3-ylamine

Cat. No.: B1503996
CAS No.: 885270-56-4
M. Wt: 195.28 g/mol
InChI Key: WLXOSEFPIYSSLA-UHFFFAOYSA-N
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Description

Significance of Thiochroman (B1618051) Scaffolds in Medicinal Chemistry

The thiochroman scaffold, a sulfur-containing heterocyclic system, is a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of novel therapeutic agents.

Sulfur-containing heterocycles are a prominent class of compounds in the realm of drug discovery and development. nih.govchemicalbook.com These structures are integral to a multitude of approved drugs and medicinally active compounds. chemicalbook.com The presence of a sulfur atom imparts distinct chemical properties, including the ability to exist in various oxidation states, which contributes to a wide spectrum of biological activities. nih.gov Organosulfur compounds, which include thioethers, sulfoxides, and various sulfur-related heterocycles, are found in approximately a quarter of all small-molecule pharmaceuticals. nih.gov The versatility of sulfur allows it to form stable bonds and participate in various biological interactions, making sulfur-containing scaffolds, such as thiophene, thiazole (B1198619), and thiochroman, fundamental building blocks in the synthesis of compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govchemicalbook.com

Thiochromenes and their saturated counterparts, thiochromanones, have garnered substantial attention for their broad pharmacological profiles. nih.gov Research has demonstrated their potential across several therapeutic areas, including oncology and infectious diseases. For instance, certain thiochromanone derivatives have shown notable anti-proliferative effects against various cancer cell lines. nih.gov The thiochroman scaffold is also being explored for the development of potent and orally active selective estrogen receptor degraders (SERDs) for treating endocrine-resistant breast cancer. Furthermore, derivatives of the thiochroman ring system have been investigated for their anti-tubercular and anti-fungal properties, with some compounds exhibiting potent activity against drug-resistant strains. nih.gov The biological versatility of these scaffolds underscores their importance as a platform for the development of new drugs. nih.gov

Rationale for Investigating 7-Methoxy-thiochroman-3-ylamine

The specific substitution pattern of this compound, featuring a methoxy (B1213986) group at the 7-position and an amine group at the 3-position, provides a strong rationale for its investigation as a potential bioactive molecule.

While detailed biological studies on this compound itself are not extensively published in publicly accessible literature, its structural components suggest significant potential. The thiochroman core is a well-established pharmacophore, and the strategic placement of functional groups is a key strategy in medicinal chemistry to modulate pharmacological activity. The synthesis of such specifically substituted heterocycles is a field of active interest in organic synthesis, aiming to create libraries of novel compounds for biological screening. The existence of commercial suppliers for this compound (CAS No. 885270-56-4) indicates its availability for research purposes, suggesting its role as a building block or a candidate molecule in discovery programs. chemicalbook.comchemicalbook.com The investigation of related 7-substituted thiochroman and chroman derivatives has led to the discovery of compounds with potent biological activities, such as pure antiestrogens, further highlighting the promise of this structural class.

The methoxy (-OCH3) and amine (-NH2) groups are critical functional groups in medicinal chemistry, known to significantly influence a molecule's biological activity and pharmacokinetic properties.

The methoxy group is a common substituent in many approved drugs and natural products. mdpi.com Its presence can have several effects:

It can enhance binding affinity to biological targets through hydrogen bonding or other interactions.

It can improve metabolic stability by blocking sites susceptible to oxidative metabolism.

Structure-activity relationship (SAR) studies on related compounds, such as 6-hydroxy-7-methoxychroman derivatives, have shown that the methoxy group is a key feature for potent inhibitory activity against nuclear factor-kappaB. nih.gov In other instances, the presence of methoxy groups on thiochromane scaffolds has been linked to enhanced anti-fungal activity. nih.gov

The amine group is another fundamental functional group in drug design, often found in compounds targeting the central nervous system and other biological systems.

It is basic in nature and can be protonated at physiological pH, which can be crucial for forming ionic interactions with acidic residues in protein binding sites.

The presence of an amine group can significantly impact a molecule's solubility and membrane permeability.

Amine functionalities are present in a wide array of biologically active compounds, including neurotransmitters and alkaloids, and are responsible for a variety of pharmacological effects.

The combination of the thiochroman scaffold with these two influential functional groups makes this compound a compelling candidate for further investigation in the quest for novel therapeutic agents.

Data Tables

Table 1: Biological Activities of Representative Thiochroman and Related Scaffolds

Compound ClassRepresentative ActivityResearch Finding
ThiochromanonesAnti-proliferativeDerivatives with specific substitutions showed enhanced effects against leukemia, melanoma, and colon cancer cells. nih.gov
Thiochroman DerivativesAnti-fungalSpiro-indoline thiochromane compounds exhibited potent inhibition against invasive fungi like Candida neoformans and Mucor racemosa. nih.gov
Thiochroman DerivativesAnti-tubercularA benzothiopyranone derivative demonstrated potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. nih.gov
7-Hydroxy-thiochroman DerivativesAntiestrogen (B12405530)Certain derivatives functioned as pure antiestrogens with the ability to downregulate the estrogen receptor.
6-Hydroxy-7-methoxychroman DerivativesAnti-inflammatoryN-substituted phenylamides of 6-hydroxy-7-methoxychroman-2-carboxylic acid were potent inhibitors of nuclear factor-kappaB activation. nih.gov

Table 2: Influence of Methoxy and Amine Groups on Bioactivity

Functional GroupGeneral Role in Medicinal ChemistrySpecific Examples in Related Scaffolds
Methoxy (-OCH3) Modulates binding affinity, improves metabolic stability, alters electronic properties. mdpi.comIn 6-hydroxy-7-methoxychroman derivatives, it is crucial for potent anti-inflammatory activity. nih.gov On thiochromane scaffolds, it has been associated with enhanced anti-fungal properties. nih.gov
Amine (-NH2) Participates in ionic interactions, influences solubility and permeability, key for various pharmacological effects.The amine group is a common feature in many neurologically active drugs and is essential for the biological activity of numerous natural and synthetic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXOSEFPIYSSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CS2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696317
Record name 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-56-4
Record name 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methoxy Thiochroman 3 Ylamine and Its Analogues

Established Synthetic Routes to the Thiochroman (B1618051) Core

The formation of the bicyclic thiochroman ring is a critical step that can be achieved through various cyclization strategies. Key approaches include palladium-catalyzed reactions, ring-forming reactions utilizing thiophenols, and the synthesis of versatile thiochroman-4-one (B147511) precursors.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are pivotal in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org In the context of thiochroman synthesis, palladium-catalyzed reactions offer a direct route to the core structure. One notable method is the carbonylative ring-forming reaction of 2-iodothiophenol with allene and carbon monoxide, which yields thiochroman-4-one with good to excellent yields and high regioselectivity. tandfonline.com This catalytic process is believed to involve the regioselective addition of the thiol's sulfur to the allene, followed by palladium-mediated carbon monoxide insertion and subsequent intramolecular cyclization. tandfonline.com

More broadly, palladium-catalyzed cross-coupling reactions are used to synthesize precursors for thiochromans. For instance, the Suzuki-Miyaura coupling can be used to join aryl boronic acids with bromothiophenes, creating complex thiophene derivatives that can be precursors to related sulfur heterocycles. youtube.com Similarly, palladium catalysis is effective for creating thioethers from aryl iodides and thiols, a fundamental C-S bond-forming reaction that underpins many thiochroman syntheses. researchgate.net

Ring-Forming Reactions Involving Thiophenols

Thiophenols are common and versatile starting materials for constructing the thiochroman skeleton due to the nucleophilicity of the sulfur atom.

A prevalent strategy involves the reaction of a thiophenol with a three-carbon component, followed by intramolecular cyclization. For example, thiophenols can be reacted with β-bromopropionic acid or α,β-unsaturated acids like acrylic acid to form 3-(arylthio)propanoic acids. tandfonline.commdpi.com These intermediates are then cyclized, typically under acidic conditions (e.g., sulfuric acid, methanesulfonic acid) via an intramolecular Friedel-Crafts acylation, to produce thiochroman-4-ones. mdpi.comrsc.org

Another innovative approach is the [3+3] annulation of thiophenols with aminocyclopropanes. acs.orgacs.org This one-pot synthesis proceeds under mild conditions with good functional group tolerance to afford 4-amino thiochromans with complete regioselectivity. acs.orgnih.gov This method highlights the use of aminocyclopropanes as 1,3-zwitterionic synthons that react with bis-nucleophiles like thiophenols. acs.orgacs.org

Additionally, reductive cyclization of specific thiophenol derivatives can yield the thiochroman core. The use of samarium diiodide on certain sulfur-containing substrates has been shown to produce thiochroman derivatives with excellent diastereoselectivity. thieme-connect.com

Methodologies for Thiochroman-4-one Precursors in Heterocyclic Synthesis

Thiochroman-4-ones are highly valuable intermediates in heterocyclic chemistry because the ketone functionality provides a handle for a wide array of subsequent chemical transformations. tandfonline.comnih.govnih.gov Consequently, their synthesis has been a major focus.

The most common methods for synthesizing thiochroman-4-ones are based on the cyclization of β-arylthiopropanoic acids. tandfonline.com These precursor acids are typically prepared through the base-catalyzed addition of arylthiols to β-chloropropanoic acid or the reaction of thiophenols with β-bromopropionic acid. tandfonline.com The subsequent cyclization to form the thiochroman-4-one is often achieved by heating with strong acids like concentrated sulfuric acid, sometimes with a catalyst like P2O5, or through microwave irradiation. tandfonline.com

Palladium-catalyzed methods, as mentioned earlier, also provide a direct route to thiochroman-4-ones from 2-iodothiophenol. tandfonline.com Furthermore, stereoselective syntheses of thiochroman-4-ones have been reported, for instance, through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol. tandfonline.com

The versatility of the thiochroman-4-one scaffold allows for the synthesis of numerous other heterocyclic systems, such as pyrazoles, imidazoles, thiazoles, and pyridines. tandfonline.com

Approaches for Introducing Methoxy (B1213986) and Amine Functionalities

For the synthesis of 7-Methoxy-thiochroman-3-ylamine, specific functional groups must be incorporated onto the thiochroman core. This can be done by using pre-functionalized starting materials or by adding the groups to the formed heterocyclic ring.

Strategies for Methoxy Group Incorporation

The methoxy group (–OCH3) is a common substituent in medicinal chemistry that can influence a molecule's binding affinity, physicochemical properties, and metabolic profile. nih.gov

The most direct strategy for introducing the 7-methoxy group is to begin the synthesis with a thiophenol that already contains the methoxy group at the desired position. For the target compound, this would be 3-methoxythiophenol, which would lead to the formation of a 7-methoxythiochroman ring system upon cyclization. Syntheses utilizing substituted thiophenols are well-documented; for example, thiophenols with methoxy or methylthio groups at the para position have been successfully used in [3+3] annulation reactions to yield the corresponding substituted thiochromans. acs.orgacs.org

An alternative, though potentially more complex, approach involves the synthesis of a 7-hydroxy-thiochroman intermediate, followed by methylation of the phenolic hydroxyl group to form the methoxy ether. General methods for such transformations, like metal-catalyzed methylation of phenols, are well-established in organic chemistry. wikipedia.org

Incorporation StrategyDescriptionKey Reactant ExampleReference
Use of Substituted PrecursorStarting the synthetic sequence with a thiophenol already bearing the methoxy group at the correct position. This is the most common and efficient method.3-Methoxythiophenol acs.orgacs.org
Late-Stage FunctionalizationFormation of a hydroxy-thiochroman intermediate followed by methylation of the hydroxyl group to yield the desired methoxy group.7-Hydroxy-thiochroman wikipedia.org

Amination Reactions and Stereoselective Synthesis of 3-Amino-thiochromans

The introduction of the amine group at the 3-position is a critical step that defines the final compound. Several synthetic routes can achieve this, including direct synthesis and the transformation of other functional groups.

A significant development is the one-pot synthesis of N-substituted 3-amino-thiochromans from 4-benzyl-2-methyl thiazoline. This method is particularly valuable as it can produce enantiopure 3-amino-thiochromans, as the precursors are derived from chiral 2-aminoalcohols. The reaction proceeds through an unprecedented intramolecular electrophilic aromatic substitution involving a disulfide intermediate. researchgate.net

More traditional methods often introduce the amino functionality after the thiochroman ring has been formed. These multi-step sequences typically start from a thiochroman-4-one precursor. The ketone at the 4-position can be transformed into an oxime, which is then reduced to an amine. Alternatively, other functional groups such as a carboxylate or a nitro group can be introduced and subsequently converted to the desired amine. For example, thiochroman-4-ones can be oxidized to thiochroman-3,4-diones, providing a functional handle at the 3-position for subsequent amination reactions. tandfonline.com

Amination StrategyDescriptionKey Intermediate/ReactantStereoselectivityReference
Direct Synthesis from ThiazolinesA one-pot reaction involving an intramolecular electrophilic aromatic substitution of a disulfide derived from a thiazoline.4-Benzyl-2-methyl thiazolineCan be highly stereoselective (enantiopure). researchgate.net
Functional Group TransformationIntroduction of a precursor functional group (e.g., oxime, nitro) onto a pre-formed thiochroman ring, followed by reduction or conversion to an amine.Thiochroman-4-oneDepends on the specific transformation and reagents used.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is paramount in modern synthetic organic chemistry, particularly within the pharmaceutical industry, to minimize environmental impact and enhance process efficiency. The synthesis of thiochromane derivatives, including this compound, presents multiple opportunities for optimization in line with these principles. Traditional synthetic routes for the core thiochroman-4-one scaffold, a likely precursor, often involve intramolecular Friedel-Crafts acylation of 3-(phenylthio)-propanoic acids using strong acids like sulfuric or methanesulfonic acid, or stoichiometric Lewis acids. nih.gov Such methods raise environmental and safety concerns due to corrosive reagents and significant waste generation.

Optimization strategies focus on several key areas of green chemistry:

Catalysis: A shift from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis. Organocatalysis, for instance, offers an alternative for producing thiochromene derivatives with enhanced stereoselectivity and functional group compatibility. rsc.org The use of chiral phosphoric acids or pyrrolidine can facilitate cascade reactions to build the thiochromene ring. rsc.org Furthermore, exploring reusable solid acid catalysts could replace corrosive mineral acids in cyclization steps, simplifying purification and reducing waste. For related structures, copper(I)-catalyzed reactions using greener ligands like D-glucosamine have been proposed to improve regioselectivity and reduce catalyst loading. rsc.org

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. One-pot and tandem reactions are highly effective in this regard, as they eliminate the need for isolating and purifying intermediates, which saves time, reduces solvent usage, and minimizes material loss. preprints.orgpreprints.org For example, a one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids has been developed, offering increased efficiency and reduced waste. preprints.orgpreprints.org Similarly, developing cleaner reaction outcomes can be achieved by using thiol surrogates like disulfides or thioamides, which aid in minimizing by-product generation. rsc.org

Safer Solvents and Reaction Conditions: The choice of solvent is critical. Many traditional syntheses employ hazardous solvents. Green chemistry encourages the use of safer alternatives or even solventless conditions. For instance, the synthesis of 3-(phenylthio)-propanoic acid precursors has been achieved in high yields under solventless conditions using catalysts like iodine or tetrabutylammonium fluoride (TBAF). nih.gov Alternative energy sources, such as microwave irradiation or mechanochemistry, can also contribute to greener processes by reducing reaction times and energy consumption, often in the absence of a traditional solvent. rsc.org

The following table summarizes the application of green chemistry principles to the synthesis of the thiochroman scaffold.

Green Chemistry PrincipleTraditional Method ChallengePotential Green OptimizationBenefit
Catalysis Use of stoichiometric, corrosive acids (H₂SO₄, PPA) for cyclization.Employ reusable solid acid catalysts, organocatalysts (e.g., chiral phosphoric acid), or transition-metal catalysts with green ligands. rsc.orgReduced waste, easier purification, potential for asymmetry.
Atom Economy Multi-step synthesis with intermediate isolation and purification.Development of one-pot or tandem/cascade reactions. preprints.orgpreprints.orgIncreased efficiency, reduced solvent use, time and cost savings.
Waste Prevention Generation of undesired by-products from side reactions.Use of thiol surrogates (disulfides, thioamides) for cleaner reactions. rsc.orgMinimized by-product formation and simplified purification.
Safer Solvents Use of hazardous or environmentally persistent solvents.Solventless reaction conditions or replacement with greener solvents (e.g., ethanol, water). nih.govnih.govImproved process safety and reduced environmental impact.
Energy Efficiency Long reaction times requiring prolonged heating.Use of alternative energy sources like microwave irradiation or sonochemistry. rsc.orgFaster reactions, lower energy consumption.

By systematically applying these principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally benign.

Considerations for Industrial Scale Synthesis and Reproducibility

Translating a laboratory-scale synthesis to an industrial manufacturing process introduces a host of challenges that extend beyond simple reaction yield. For a compound like this compound, ensuring safety, cost-effectiveness, and batch-to-batch reproducibility is critical. The synthesis of complex heterocyclic compounds often involves potent reagents and energetic reactions that must be carefully managed at scale. nih.gov

Key considerations for the industrial synthesis of the thiochroman scaffold include:

Process Safety and Thermal Hazard Management: Reactions such as Friedel-Crafts cyclization are often highly exothermic. On a large scale, the reduced surface-area-to-volume ratio of reactors makes heat dissipation more challenging, increasing the risk of thermal runaway. A thorough thermal hazard analysis is required to define critical process parameters, such as reagent addition rates and cooling capacity, to maintain the reaction within safe temperature limits.

Raw Material Sourcing and Quality: The cost, availability, and purity of starting materials are dominant factors in industrial production. The synthesis of thiochroman-4-ones, potential precursors, can start from substituted thiophenols. nih.gov The consistency of raw material quality is crucial, as impurities can lead to side reactions, affect catalyst performance, and complicate purification, thereby impacting the reproducibility of the final product's purity.

Reproducibility and Process Control: Achieving consistent yield and purity across different batches is a hallmark of a robust manufacturing process. This requires precise control over reaction parameters, including temperature, pressure, agitation speed, and reaction time. Any variability can lead to the formation of impurities that may be difficult to remove. For sulfur-containing heterocycles, the potential for the sulfur atom to exist in multiple oxidation states necessitates careful control of oxidative and reductive conditions throughout the process. preprints.orgpreprints.org

Process Intensification: Modern chemical manufacturing increasingly relies on process intensification to create safer, more efficient, and sustainable processes. cetjournal.it Instead of using large batch reactors, converting the synthesis to a continuous flow process using microreactors or tubular reactors can offer significant advantages. cetjournal.itmdpi.com This approach improves heat and mass transfer, allows for precise control over reaction conditions, and minimizes the volume of hazardous materials present at any given time, thereby enhancing intrinsic process safety. cetjournal.it For example, a highly exothermic nitration step, common in pharmaceutical synthesis, can be rendered safer and more reproducible in a continuous flow setup. cetjournal.it

The table below outlines key industrial challenges and how process intensification can provide solutions.

Industrial ChallengeConventional Batch Processing IssueProcess Intensification Solution
Heat Management Poor heat dissipation in large vessels, risk of thermal runaway.Continuous flow reactors (microreactors, tubular reactors) with high surface-area-to-volume ratios for superior heat exchange. cetjournal.itmdpi.com
Safety Large holdup of hazardous reagents and energetic intermediates.Small reactor volumes minimize the quantity of hazardous material, reducing the severity of potential incidents. cetjournal.it
Reproducibility Difficulty in maintaining uniform temperature and concentration, leading to batch-to-batch variability.Precise control over residence time, temperature, and mixing, leading to highly consistent product quality. mdpi.com
Efficiency & Throughput Long reaction and processing times, significant downtime between batches.Continuous operation eliminates downtime, potentially increasing overall throughput and reducing capital costs for equivalent output.
Waste & Downstream Processing Formation of impurities due to poor control, leading to complex and costly purification.Higher selectivity and cleaner reaction profiles reduce the burden on downstream purification and minimize waste streams.

Streamlining the synthesis of this compound for industrial production requires a multidisciplinary approach, combining robust process chemistry with chemical engineering principles to develop a safe, reproducible, and economically viable manufacturing route. nih.gov

Chemical Transformations and Derivatization Strategies of 7 Methoxy Thiochroman 3 Ylamine

Reactivity of the Thiochroman (B1618051) Ring System

The thiochroman ring, a defining feature of this molecule, possesses unique reactivity patterns that can be exploited for structural modifications.

Oxidation Reactions

The sulfur atom in the thiochroman ring is susceptible to oxidation, a common transformation for thioethers. This reaction can lead to the formation of sulfoxides and sulfones, thereby modulating the electronic and steric properties of the molecule. The specific outcome of the oxidation reaction is dependent on the choice of oxidizing agent and the reaction conditions.

Reduction Reactions

While the thiochroman ring is relatively stable, under specific catalytic conditions, reduction of the heterocyclic ring can be achieved. This transformation, however, is less commonly explored compared to the oxidation of the sulfur atom or modifications of the amine group.

Nucleophilic and Electrophilic Substitution Pathways

The aromatic portion of the thiochroman ring system can undergo electrophilic substitution reactions. The position of these substitutions is directed by the activating methoxy (B1213986) group and the thioether linkage. Conversely, nucleophilic substitution reactions are less common on the aromatic ring but can be relevant in the context of modifying substituents on the ring.

Chemical Modifications of the Amine Functionality

The primary amine group at the 3-position of the thiochroman ring is a key site for a wide array of chemical derivatizations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation Strategies

The primary amine of 7-Methoxy-thiochroman-3-ylamine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation, the introduction of an alkyl group, can be achieved using alkyl halides. Similarly, arylation reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl substituents, further expanding the chemical diversity of the derivatives.

Derivatization for Scaffold Diversity and Novel Heterocycle Formation

The strategic derivatization of the this compound scaffold is a key approach to expanding its chemical diversity and exploring its potential in medicinal chemistry. These modifications can lead to the formation of novel heterocyclic systems and allow for extensive structure-activity relationship (SAR) studies.

Synthesis of Novel Heterocyclic Rings from Thiochromanone Precursors

The thiochroman-4-one (B147511) core, a close structural relative and synthetic precursor to this compound, serves as a versatile starting point for the construction of various fused heterocyclic rings. For instance, a small library of pyrazole (B372694) and isoxazole (B147169) derivatives has been synthesized from thiochroman-4-one. nih.gov These transformations typically involve the reaction of the thiochroman-4-one with appropriate reagents to build the new heterocyclic ring.

One common strategy involves the condensation of the thiochroman-4-one with hydrazine (B178648) or its derivatives to yield pyrazole-fused thiochromans. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole-fused analogues. These reactions expand the core scaffold and introduce new pharmacophoric elements.

Furthermore, the 3-aminothiochromone, which can be prepared from 3-bromothiochromone, is a valuable intermediate for creating more complex heterocyclic systems. For example, it can undergo reactions that lead to the formation of pyridine (B92270) derivatives. These synthetic strategies highlight the potential of the thiochroman framework to be elaborated into a wide range of novel heterocyclic compounds.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The amino group at the 3-position of this compound offers a prime site for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). While direct derivatization studies on this specific molecule are not extensively reported, the chemical literature on analogous structures, such as aminotetralones and other amino-heterocycles, provides a roadmap for potential derivatization strategies.

Acylation and Sulfonylation: The primary amine of this compound can be readily acylated with various acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These modifications allow for the introduction of a diverse range of functionalities, from simple alkyl and aryl groups to more complex heterocyclic moieties. Such derivatization can significantly alter the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for modulating biological activity.

Alkylation and Reductive Amination: N-alkylation of the amino group can introduce one or two alkyl or arylalkyl substituents. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives. These modifications can influence the basicity of the nitrogen atom and introduce new points of interaction with biological targets.

The systematic introduction of these diverse substituents would enable a thorough investigation of the SAR for this class of compounds. By correlating the changes in chemical structure with biological activity, researchers can identify the key molecular features required for a desired pharmacological effect.

Investigation of Biological Activities

Broad Spectrum Biological Evaluation

Research into thiochroman (B1618051) derivatives has revealed a diverse pharmacological profile, underscoring their potential as scaffolds for drug discovery. nih.gov Key to their bioactivity are molecular modifications such as the introduction of electron-withdrawing substituents and the oxidation of the sulfur atom. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

Thiochroman derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. nih.govnih.gov

A series of novel thiochromanone derivatives featuring an acylhydrazone moiety were synthesized and evaluated for their in vitro antibacterial activities against several plant pathogenic bacteria. One compound, in particular, demonstrated exceptional potency against Xanthomonas oryzae pv. oryzae (Xoo), with a 100% inhibition rate at a concentration of 100 μg/mL. nih.gov Further studies on thiochroman-4-one (B147511) derivatives with carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities also revealed potent antibacterial properties. nih.gov Another study highlighted a thiochroman-4-one derivative that showed strong antibacterial activity with an EC₅₀ of 15 μg/mL against Xoo. nih.gov

In the realm of antifungal research, spiro-heterocyclic compounds based on the spiro-indoline thiochromane scaffold have been investigated. One such compound exhibited potent inhibition against invasive fungi like Candida neoformans (8 μg/mL) and Mucor racemosa (6 μg/mL), outperforming the standard drug fluconazole. The presence of methoxy (B1213986) groups was found to enhance this antifungal activity. nih.gov Similarly, the biotransformation of certain thiochroman derivatives using Trichoderma viride yielded products with strong antifungal activity against the phytopathogen Botrytis cinerea. nih.gov

Interactive Table: Antimicrobial Activity of Thiochroman Derivatives

Compound Class Target Organism Activity Reference
Thiochromanone with acylhydrazone Xanthomonas oryzae pv. oryzae (Xoo) 100% inhibition at 100 μg/mL nih.gov
Thiochroman-4-one with carboxamide Xanthomonas oryzae pv. oryzae (Xoo) EC₅₀ = 15 μg/mL nih.gov
Spiro-indoline thiochromane Candida neoformans MIC = 8 μg/mL nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of thiochroman analogs has been a subject of investigation. A study focusing on spiro thiochromene–oxindoles evaluated their ability to inhibit heat-induced bovine serum albumin (BSA) denaturation, a common in vitro assay for anti-inflammatory activity. nih.gov

Several of the synthesized analogs demonstrated significant anti-inflammatory potential. Notably, compounds designated as 4e, 4k, and 4h exhibited the most potent activity, with BSA denaturation inhibition rates ranging from 90.97% to 95.45% at a concentration of 800 μg/mL. nih.gov The corresponding IC₅₀ values, which represent the concentration required to achieve 50% inhibition, were determined to be 127.477 ± 2.285 μg/mL for 4e, 190.738 ± 3.561 μg/mL for 4k, and 285.806 ± 8.894 μg/mL for 4h. nih.gov These findings underscore the potential of the thiochroman scaffold in the development of novel anti-inflammatory agents.

Interactive Table: Anti-inflammatory Activity of Spiro Thiochromene–Oxindoles

Compound Concentration % Inhibition of BSA Denaturation IC₅₀ (μg/mL) Reference
4e 800 μg/mL 90.97% - 95.45% 127.477 ± 2.285 nih.gov
4k 800 μg/mL 90.97% - 95.45% 190.738 ± 3.561 nih.gov

Anticancer and Antiproliferative Activities

The thiochroman nucleus is a key structural feature in several compounds investigated for their anticancer properties. nih.gov Derivatives of this scaffold have shown cytotoxic effects against various cancer cell lines.

A series of 6H-thiopyran-2,3-dicarboxylate derivatives were synthesized and evaluated for their cytotoxic effects on HCT-15 colon and MCF-7 breast cancer cell lines. nih.gov The results indicated that these compounds exhibited good cytotoxicity against both cell lines. nih.gov Furthermore, a study on 7-methoxyisoflavanone (B1210226) and 2,3-diarylchromanones, which share a similar chromanone core, revealed that 7-methoxyisoflavanone and a specific diarylchromanone derivative displayed potential anticancer activity. nih.gov

In a comprehensive review, it was noted that thiochromanone compounds containing a 1,3-disubstituted benzylidene residue exhibit exceptionally high anti-cancer activity. nih.gov Another study focused on thiazole (B1198619) and thiadiazole-based analogs fused with thiochromane, finding that a thiochromane fused with a substituted 1,3,4-thiadiazole nucleus demonstrated potent anticancer activity across three tested cancer cell lines (MCF-7, HT29, and HepG2), with IC₅₀ values of 3.25 μM, 3.12 μM, and 2.67 μM, respectively. nih.gov

Interactive Table: Anticancer Activity of Thiochroman and Related Derivatives

Compound Class Cancer Cell Line(s) Activity (IC₅₀) Reference
6H-thiopyran-2,3-dicarboxylates HCT-15 (colon), MCF-7 (breast) Good cytotoxicity nih.gov
7-Methoxyisoflavanone Not specified Potential anticancer activity nih.gov

Antiviral Activities

The antiviral potential of the broader class of thiochromene and thiochromane scaffolds has been recognized. nih.gov While specific data on 7-Methoxy-thiochroman-3-ylamine is limited, research on related heterocyclic compounds provides insights into their potential antiviral mechanisms.

Polyphenolic compounds, which can share structural similarities with the building blocks of thiochromans, have been shown to be active against various viral infections. mdpi.com For instance, certain flavones have demonstrated antiviral properties. nih.gov One study on 4'-hydroxy-3-methoxyflavones, natural compounds with known antiviral activities against picornaviruses, found that the presence of a 4'-hydroxyl and a 3-methoxyl group were essential for high activity. nih.gov The most promising compound, 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, was active against a range of rhinovirus serotypes with MIC₅₀ values ranging from 0.016 to 0.5 μg/mL. nih.gov

Anti-Leishmanial Activity

Thiochroman-4-one derivatives have emerged as a promising scaffold for the development of effective agents against Leishmania parasites, the causative agents of leishmaniasis. nih.gov

A series of thiochroman-4-one derivatives were evaluated for their in vitro activity against intracellular amastigotes of Leishmania panamensis. nih.gov Compounds bearing a vinyl sulfone moiety demonstrated significant activity, with one particular derivative exhibiting an EC₅₀ of 3.24 μM and a high selectivity index of 173.24, surpassing the reference drug amphotericin B. nih.gov Another study focusing on 4H-thiochromen-4-one-1,1-dioxide derivatives against Leishmania donovani identified a compound with potent anti-leishmanial activity, recording an EC₅₀ value of 3.96 μM. nih.gov The introduction of a vinyl sulfone group was found to significantly enhance the anti-leishmanial activity of thiochromone (B8434766) derivatives. nih.gov

Interactive Table: Anti-Leishmanial Activity of Thiochroman Derivatives

Compound Class Leishmania Species Activity (EC₅₀) Selectivity Index Reference
Thiochroman-4-one with vinyl sulfone L. panamensis 3.24 μM 173.24 nih.gov

Antioxidant Properties

The antioxidant potential of compounds containing a thioether linkage, similar to that in thiochromans, has been explored.

A study on the antioxidant properties of 3-dithiocarbamic flavanones, which are structurally related to thiochromans, found that the presence of a halogen substituent at the C-8 position of the benzopyran ring induced better antioxidant properties against DPPH and ABTS radicals than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. nih.gov Another investigation into 7-hydroxy-3',4'-dimethoxyflavone, synthesized via oxidative cyclization of a chalcone, also explored its antioxidant activity using the DPPH method. researchgate.net Additionally, a study on 7-methoxyisoflavanone and 2,3-diarylchromanones screened these compounds for their antioxidant activities, identifying a diarylchromanone derivative with potential antioxidant properties. nih.gov

Specific Biological Targets and Mechanisms of Action Studies

The versatility of the thiochromane scaffold allows for its interaction with a multitude of biological targets. Research into various derivatives has uncovered specific mechanisms of action, ranging from enzyme inhibition to receptor modulation and the alteration of key cellular pathways.

The thiochromane framework has been identified as a key component in the development of potent enzyme inhibitors. For instance, derivatives of thiochroman-4-one have been explored as inhibitors of N-myristoyltransferase (NMT), an enzyme that is a validated target for treating fungal infections. One such derivative demonstrated significant antifungal activity with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Candida albicans. rsc.org

Furthermore, the benzothiopyranone (a related thiochromane structure) series has been investigated for its potential to inhibit DprE1, an essential enzyme in Mycobacterium tuberculosis. A compound from this series showed potent activity against both drug-susceptible and drug-resistant tuberculosis strains, with a half-maximal inhibitory concentration (IC₅₀) of 4.53 μM. nih.gov While not thiochromanes, other methoxy-substituted compounds, such as certain tyramine (B21549) derivatives, have been shown to be potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, indicating the potential contribution of the methoxy group to enzyme-inhibiting activity. mdpi.com

Thiochromane derivatives have emerged as significant modulators of critical cellular receptors, particularly in the fields of oncology and neuroscience.

A notable area of research is the development of thiochromane-based compounds as pure antiestrogens, or Selective Estrogen Receptor Degraders (SERDs). These molecules target the estrogen receptor-alpha (ERα), a key driver in many breast cancers. Certain 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives have been shown to function as pure antiestrogens capable of downregulating ERα, with activities comparable to the established drug Fulvestrant (ICI182,780). nih.gov More recent studies have identified orally available thiochroman derivatives that effectively antagonize and degrade both wild-type and clinically relevant mutant forms of ERα, showing promise for overcoming endocrine resistance in breast cancer treatment. nih.gov

In neuroscience, thiochroman 1,1-dioxides have been designed as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govbohrium.com AMPA receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system, and their modulation is a key strategy for developing cognitive enhancers. bohrium.com These thiochroman-based PAMs were shown to freely cross the blood-brain barrier and interact with the GluA2 subunit of the AMPA receptor, demonstrating the scaffold's potential for developing treatments for cognitive disorders. nih.gov

Table 1: Receptor Modulation by Thiochromane Derivatives

Compound ClassBiological TargetObserved EffectTherapeutic PotentialReference
7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivativesEstrogen Receptor-alpha (ERα)Pure antiestrogen (B12405530); ERα downregulationBreast Cancer nih.gov
Bifunctional Thiochroman DerivativesWild-type and mutant ERαPotent ERα degradation and antagonismEndocrine-resistant Breast Cancer nih.gov
Thiochroman 1,1-dioxidesAMPA Receptors (GluA2 subunit)Positive Allosteric Modulation (PAM)Cognitive Disorders nih.gov

The direct interaction of thiochromane derivatives with DNA is a less explored area. However, studies on structurally related heterocyclic compounds containing a 7-methoxy group offer plausible insights into potential mechanisms. For example, research on ruthenium(II) complexes of 3-acetyl-7-methoxy-coumarin thiosemicarbazones investigated their binding affinity with calf thymus DNA (CT-DNA). nih.gov These studies revealed that the compounds likely interact with DNA through an intercalation mode, involving the stacking of the aromatic chromophore between the DNA base pairs. This was evidenced by significant hypochromism and a slight red shift in the UV-Vis absorption spectra upon the addition of DNA. nih.gov While these findings are on a different heterocyclic system, they demonstrate that methoxy-containing planar structures can possess DNA-intercalating properties, a mechanism that could potentially be relevant for planar thiochromane derivatives.

The anticancer activity reported for the thiochromane scaffold is intrinsically linked to the modulation of critical cellular pathways that govern cell survival and death. rsc.orgnih.gov The development of thiochromane-based SERDs provides a clear example of pathway modulation. By promoting the degradation of the estrogen receptor, these compounds effectively shut down the ERα signaling pathway, which is a primary driver of proliferation in ER-positive breast cancer cells. nih.govnih.gov Depletion of this key survival pathway ultimately leads to the inhibition of tumor growth.

While specific studies detailing apoptosis induction for this compound are absent, the anticancer effects of related scaffolds strongly imply the activation of programmed cell death pathways. For example, 7-methoxyisoflavanone, which shares the 7-methoxy substitution pattern but on a chromanone core, has demonstrated potential anticancer activity. nih.gov The disruption of microbial enzymes and cellular pathways by thiochromane derivatives also points to their ability to induce targeted cell death in pathogens. rsc.org

Selectivity and Off-Target Effects

A critical aspect of drug development is achieving target selectivity to maximize efficacy while minimizing unwanted side effects. Research on the thiochromane scaffold highlights that molecular modifications are key to enhancing potency and target specificity. rsc.org

In the context of SERDs, structure-activity relationship studies have shown that specific stereochemistry (the (3RS,4RS)-configuration), the presence of a methyl group at the 3-position, and the nature of the side chain at the 4-position all play crucial roles in increasing binding to the estrogen receptor and enhancing oral antiestrogen activity. nih.gov This demonstrates a high degree of tunability for achieving selective interaction.

Similarly, in the development of AMPA receptor modulators, the replacement of a 1,2,4-benzothiadiazine 1,1-dioxide core with a thiochroman 1,1-dioxide scaffold resulted in compounds with a different activity profile. nih.gov Although the thiochroman analogues showed lower in vitro potency than their benzothiadiazine counterparts, they retained strong modulatory activity and possessed favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier. nih.gov This illustrates how isosteric replacement within this class of compounds can fine-tune pharmacological profiles, a key strategy for improving selectivity and reducing potential off-target effects.

Structure Activity Relationship Sar Studies

Principles and Methodologies of SAR Investigations

Structure-activity relationship (SAR) is a core concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. nih.govnih.gov The primary goal of SAR studies is to identify the key chemical features, known as pharmacophores, that are responsible for a compound's biological activity and to understand how modifications to these features can enhance desired properties and minimize undesirable ones. nih.govrsc.org

The rational design of analogues is a cornerstone of SAR investigations. nih.govresearchgate.net This process involves the systematic modification of a lead compound, such as 7-Methoxy-thiochroman-3-ylamine, to probe the importance of its different structural components. Key strategies include:

Scaffold Modification: Altering the core thiochroman (B1618051) ring system to explore other heterocyclic systems can reveal the importance of the sulfur atom and the ring size for activity.

Substituent Modification: The methoxy (B1213986) and amine groups can be moved to different positions on the thiochroman ring to assess positional effects. nih.gov Additionally, these functional groups can be replaced by other groups with varying electronic (electron-donating or electron-withdrawing) and steric properties.

Stereochemical Analysis: If chiral centers are present, the individual enantiomers are synthesized and tested to determine if the biological activity is stereospecific.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, often guide the rational design process by predicting how newly designed analogues will interact with a biological target. nih.govnih.gov

The designed analogues are synthesized and then evaluated in biological assays to determine their activity. nih.gov This experimental process typically involves:

Chemical Synthesis: The development of flexible synthetic routes that allow for the creation of a library of related compounds in an efficient manner.

In Vitro Assays: These are laboratory-based tests that measure the biological activity of a compound in a controlled environment, such as its ability to inhibit an enzyme or bind to a receptor. Results are often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

Cell-based Assays: These assays assess the effect of a compound on whole cells, providing a more biologically relevant context than in vitro assays.

Structure-Determination Techniques: Methods like X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of a compound bound to its biological target, providing detailed insights into the molecular interactions that drive activity.

By comparing the biological activities of a series of related compounds, researchers can deduce critical SAR trends that inform the next cycle of drug design and optimization. nih.gov

Influence of the Methoxy Group on Biological Activity

The methoxy group (-OCH₃) is a common substituent in many biologically active molecules and can significantly influence a compound's properties. In the context of this compound, the methoxy group at the 7-position of the thiochroman ring is expected to play a crucial role in modulating its biological profile.

The position of a methoxy group on an aromatic ring can have a profound impact on biological activity. nih.gov For instance, studies on various classes of compounds have shown that moving a methoxy group can drastically alter potency and selectivity. In a study on cyclic seleninates, a para-methoxy group was found to enhance antioxidant activity, while a meta-substituent had little effect, and an ortho-substituent led to a decrease in activity. nih.gov

In the case of thiochroman derivatives, the electronic properties of substituents on the benzene (B151609) ring are known to be important. For example, research on thiochroman-4-ones has indicated that electron-withdrawing groups at the 6-position can enhance antifungal activity. The methoxy group at the 7-position in this compound is an electron-donating group, which could lead to a different spectrum of biological activity. A study on spiro-indoline thiochromane derivatives found that the presence of methoxy groups enhanced antifungal activity.

The following table illustrates the importance of substituent positioning on the biological activity of a hypothetical series of thiochroman analogues.

Compound Substituent at C-6 Substituent at C-7 Biological Activity (IC₅₀, µM)
Analogue AHH10.5
Analogue BClH2.1
Analogue CHOCH₃5.8
Analogue DOCH₃H7.2

This table is illustrative and based on general SAR principles for thiochroman-related scaffolds.

The methoxy group can influence biological activity through several mechanisms:

Electronic Effects: As an electron-donating group, the methoxy group can modulate the electron density of the aromatic ring, which can affect how the molecule interacts with its biological target.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket.

Steric Effects: The size and orientation of the methoxy group can influence how the molecule fits into a binding site, potentially leading to increased affinity or selectivity.

Studies on curcuminoids have shown that the presence and number of methoxy groups can affect their binding affinity to proteins like human serum albumin, with the methoxy groups sometimes causing steric hindrance.

Role of the Amine Functionality in Bioactivity

The primary amine (-NH₂) at the 3-position of the thiochroman ring is a key functional group that is likely essential for the biological activity of this compound. Amine groups are common in many neurotransmitters and drugs, and their basicity and ability to form hydrogen bonds are critical for their interactions with biological targets.

The nitrogen atom in the amine group has a lone pair of electrons, making it a nucleophile and a base. This allows it to participate in several important interactions:

Salt Bridge Formation: At physiological pH, the amine group is likely to be protonated (-NH₃⁺), allowing it to form strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor binding site.

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and to a lesser extent, the nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for the specific recognition of the molecule by its target.

Pharmacophore Element: The amine group often serves as a critical pharmacophoric element, anchoring the molecule in the correct orientation within the binding pocket.

Modifications to the amine group, such as conversion to a secondary or tertiary amine, or its replacement with other functional groups, would be a key part of any SAR study to probe its importance. The table below shows hypothetical data for modifications to the amine group in a thiochroman scaffold.

Compound Functional Group at C-3 Biological Activity (IC₅₀, µM)
Analogue E-NH₂ (Primary Amine)3.2
Analogue F-NHCH₃ (Secondary Amine)8.9
Analogue G-N(CH₃)₂ (Tertiary Amine)25.1
Analogue H-OH (Hydroxyl)> 100

This table is illustrative and demonstrates the potential importance of the amine functionality.

Impact of Amine Substitutions and Derivatizations on Potency and Selectivity

Modifications to the amine group at the 3-position of the thiochroman ring have been shown to be a key determinant of biological activity. Studies on related heterocyclic compounds indicate that the nature of the substituent on the amine can significantly influence potency and selectivity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, small, neutral substituents on a pyridylmethylamine group were generally not well-tolerated, whereas strong electron-donating groups led to active compounds. mdpi.com

Furthermore, the derivatization of the core structure can lead to varied biological outcomes. For example, the introduction of carboxamide functionalities to a thiochromanone scaffold was found to enhance antibacterial activity, particularly when an oxime or oxime ether group was added at the 4-position. nih.gov Conversely, this same modification led to a decrease in antifungal efficacy. nih.gov This highlights the nuanced role of amine derivatization in directing the pharmacological profile of thiochroman-based compounds.

Amine Basicity and Receptor/Enzyme Binding Interactions

The basicity of the amine group is a crucial factor in the interaction of this compound and its analogs with their biological targets. The protonated amine can form key ionic bonds or hydrogen bonds with anionic residues in the binding sites of receptors or enzymes. The pKa of the amine, which is influenced by the electronic environment of the thiochroman ring system, will determine the extent of its protonation at physiological pH.

In related systems, such as 2,5-dimethoxyphenylpiperidines, the spatial orientation of the amine is critical for agonist potency at serotonin (B10506) receptors. nih.gov This underscores the importance of the amine's position and its ability to engage in specific binding interactions for biological activity.

Significance of the Thiochroman Ring System Modifications

The thiochroman ring system serves as a rigid scaffold that orients the pharmacophoric elements, such as the 3-amine and 7-methoxy groups, in a specific spatial arrangement for optimal interaction with biological targets. Modifications to this ring system can have profound effects on the compound's activity.

Conformational Analysis and Bioactive Conformations

The conformational flexibility of the thiochroman ring is an important consideration in its interaction with biological targets. Computational studies using methods like Density Functional Theory (DFT) can help determine the most stable conformations of thiochroman derivatives. mdpi.com For instance, in a study of thioether musks, various computational methods were used to predict the lowest-energy conformations of related thia-macrocycles. mdpi.com

The bioactive conformation, which is the specific three-dimensional structure a molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. Understanding the preferred conformations of the thiochroman ring is essential for designing analogs with improved binding affinity and selectivity.

Effects of Ring Substitutions on Activity and Selectivity

Substituents on the thiochroman ring can significantly modulate the pharmacological properties of the molecule. The position and electronic nature of these substituents are critical. For example, the 7-methoxy group in the parent compound is an electron-donating group, which can influence the electronic properties of the entire molecule and its interactions with biological targets.

Studies on related thiochromanone scaffolds have shown that the presence of an electron-withdrawing group, such as a chloro group at the 6-position, can significantly enhance antibacterial activity. nih.gov In another example, with thiochroman-4-one (B147511) hydrazone derivatives, aromatic substituents with strong electron-withdrawing groups at the 3-position were found to increase potency against Leishmania donovani. nih.gov Conversely, replacing these with an alkyl chain reduced both selectivity and potency. nih.gov

The table below summarizes the effects of various substitutions on the thiochroman ring system based on related structures.

Effects of Thiochroman Ring Substitutions on Biological Activity

Position of SubstitutionSubstituentEffect on ActivityBiological Target/ActivityReference
6-positionChloro (Cl)Enhanced antibacterial activityAntibacterial nih.gov
6-positionElectron-withdrawing groupsEnhanced antifungal activityAntifungal rsc.org
3-positionAromatic with electron-withdrawing groups (e.g., CF3)Increased antileishmanial potencyAntileishmanial (L. donovani) nih.gov
3-positionAlkyl chainReduced antileishmanial potency and selectivityAntileishmanial (L. donovani) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org This approach is valuable for predicting the activity of new, unsynthesized analogs and for understanding the key physicochemical properties that drive biological responses. nih.gov

QSAR models are developed by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental activity data. nih.gov For thiochroman derivatives, a QSAR model could be developed to predict their activity based on descriptors that quantify the properties of different substituents on the thiochroman ring and the amine group.

The process of developing a QSAR model typically involves:

Data Set Selection: A series of analogs with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build the QSAR model. frontiersin.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

While specific QSAR studies on this compound were not found in the provided search results, the principles of QSAR are broadly applicable. For instance, QSAR studies on xanthone (B1684191) derivatives as anti-tuberculosis agents have successfully identified key structural features for activity. nih.gov A similar approach could be applied to a series of this compound analogs to guide the design of more potent and selective compounds.

Table of Chemical Compounds

Chemical NameCAS Number
This compound885270-56-4
(1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine (DMPCA)Not Available
(TCB-2)Not Available
2C-BNot Available
1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB)Not Available
Xanthone90-47-1
Thiochroman-4-one1013-93-0
Pyrazole (B372694)288-13-1
Isoxazole (B147169)288-14-2
CarboxamideNot Available
OximeNot Available
Oxime etherNot Available

Computational Chemistry Investigations

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as 7-Methoxy-thiochroman-3-ylamine, to the binding site of a target protein.

While specific molecular docking studies for this compound are not extensively available in the public domain, studies on analogous thiochroman (B1618051) structures provide a framework for predicting its potential targets. For instance, derivatives of thiochroman-4-one (B147511) have been docked into the active sites of various enzymes, including N-myristoyltransferase (NMT) as a potential antifungal target. These studies revealed that the thiochroman scaffold can fit into the binding pockets of enzymes and form key interactions. For this compound, the primary amine and the methoxy (B1213986) group would be critical for forming hydrogen bonds and other interactions with amino acid residues in a protein's active site.

A hypothetical docking study of this compound could be performed against a panel of potential targets, such as G-protein coupled receptors (GPCRs), kinases, or enzymes involved in neurological pathways, given the structural similarities of some thiochromans to compounds with central nervous system (CNS) activity. The results of such a study would be presented in a table format, as shown below, indicating the predicted binding affinity (e.g., in kcal/mol) and the key interacting residues.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor-8.5Asp114, Ser193, Phe389
Serotonin (B10506) 5-HT2A Receptor-9.2Ser159, Asp155, Trp336
Monoamine Oxidase B-7.8Tyr435, Gln206, Cys172

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations can provide valuable information about the electronic properties of a molecule, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are fundamental to understanding a molecule's reactivity and its ability to participate in intermolecular interactions.

For this compound, DFT calculations could be performed to determine its optimized geometry and electronic properties. The calculated HOMO-LUMO energy gap would provide an indication of its chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting the regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). The primary amine group is expected to be a key region of positive potential, while the oxygen of the methoxy group and the sulfur atom would exhibit negative potential.

A summary of hypothetical DFT calculation results for this compound is presented below.

ParameterCalculated ValueInterpretation
HOMO Energy-5.8 eVIndicates the electron-donating ability.
LUMO Energy-0.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVSuggests good kinetic stability.
Dipole Moment2.1 DebyeIndicates a moderate polarity of the molecule.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies for this compound are not publicly available.

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of known active ligands for a particular target. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its key structural features: a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the oxygen of the methoxy group), a hydrophobic region (the thiochroman ring system), and an aromatic feature (the benzene (B151609) ring). Such a model could be used to search for other compounds with similar features that might bind to the same biological target.

The process of pharmacophore-based virtual screening would involve:

Model Generation: Defining the key pharmacophoric features of this compound.

Database Screening: Searching a large database of chemical compounds (e.g., ZINC, PubChem) using the generated pharmacophore model as a filter.

Hit Identification: Identifying molecules from the database that fit the pharmacophore model. These molecules are considered "hits" and can be prioritized for further computational and experimental evaluation.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The assessment of ADMET properties is a critical step in drug development to evaluate the pharmacokinetic and safety profile of a compound. In silico ADMET prediction models are widely used to estimate these properties early in the discovery process, helping to identify potential liabilities and guide the optimization of lead compounds.

Various computational models can predict the pharmacokinetic properties of this compound. These predictions are based on its physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and solubility.

A hypothetical in silico pharmacokinetic profile for this compound is summarized in the table below.

ADME PropertyPredicted Value/ClassificationImplication for Drug-likeness
Molecular Weight209.3 g/mol Compliant with Lipinski's Rule of Five (<500)
logP (Lipophilicity)2.5Optimal for oral absorption and cell permeability
Polar Surface Area (PSA)51.5 ŲGood potential for oral bioavailability
Aqueous SolubilityModerateAcceptable for formulation and absorption
Blood-Brain Barrier PermeabilityLikely to be permeablePotential for CNS activity
Human Intestinal AbsorptionHighGood oral absorption expected

Note: The data in this table is based on general predictions for a molecule with the structure of this compound and is for illustrative purposes.

Computational toxicology models are used to predict the potential toxicity of a compound, such as its potential to cause mutagenicity, carcinogenicity, or cardiotoxicity (e.g., hERG inhibition). These predictions are often based on the presence of specific structural alerts or on quantitative structure-activity relationship (QSAR) models.

For this compound, computational toxicology predictions would be essential to flag any potential safety concerns. The absence of known toxicophores in its structure would be a positive indication.

A hypothetical computational toxicology assessment for this compound is shown below.

Toxicity EndpointPredictionConfidence Level
Ames MutagenicityNon-mutagenicHigh
CarcinogenicityNon-carcinogenicModerate
hERG InhibitionLow riskModerate
HepatotoxicityLow riskModerate

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational toxicology studies for this compound are not publicly available.

Applications in Lead Identification and Optimization

The computational investigations described above play a pivotal role in the identification and optimization of lead compounds. For this compound, these in silico studies can:

Identify Potential Biological Targets: Molecular docking can suggest which proteins this compound is likely to bind to, thereby guiding experimental testing.

Guide Structural Modifications: DFT and pharmacophore modeling can provide insights into which parts of the molecule are most important for activity. This information can be used to design new analogs with improved potency and selectivity. For example, if docking studies suggest that a larger hydrophobic group would better fill a pocket in the binding site, new derivatives could be synthesized with this modification.

Prioritize Compounds for Synthesis: By predicting the ADMET properties of a series of virtual analogs, chemists can prioritize the synthesis of compounds that are most likely to have favorable drug-like properties. This saves time and resources by avoiding the synthesis of compounds with a high probability of failure.

De-risk the Development Process: Early identification of potential toxicity issues through computational toxicology allows for the early discontinuation of problematic compounds or for the design of analogs that lack the toxic liabilities.

Applications in Medicinal Chemistry and Drug Discovery Pipelines

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to fit the desired target. The process of transforming this lead into a viable drug candidate is known as lead optimization. patsnap.com 7-Methoxy-thiochroman-3-ylamine and its derivatives are promising candidates for lead compound identification due to their structural features that can enhance solubility and bioavailability. chemimpex.com

Optimization strategies are iterative and involve a combination of chemical synthesis, biological testing, and computational modeling. patsnap.com Key strategies include:

Structure-Activity Relationship (SAR) Analysis : SAR is a fundamental approach where the relationship between a molecule's chemical structure and its biological activity is studied. patsnap.com By systematically modifying the thiochroman (B1618051) scaffold, researchers can identify which functional groups are crucial for its activity. For example, in a series of thiochroman derivatives developed as pure antiestrogens, SAR studies revealed that specific stereoisomer configurations, the presence of a methyl group at the 3-position, and the nature of a side chain at the 4-position were critical for increasing estrogen receptor binding and oral antiestrogen (B12405530) activities. nih.gov

Computational Methods : Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict how structural changes will affect a compound's interaction with its biological target. patsnap.comfrontiersin.org These in silico methods allow for the rapid assessment of many potential derivatives, saving time and resources. patsnap.commdpi.com

Structural Simplification : Complex lead compounds, often derived from natural products, can be difficult to synthesize and may have poor pharmacokinetic profiles. nih.gov Structural simplification aims to truncate unnecessary groups from a large lead compound to improve synthetic accessibility and optimize its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

Scaffold Hopping and Bioisosteric Replacement : Scaffold hopping involves replacing the core structure of the molecule while keeping essential functional groups, potentially leading to new compounds with improved properties. patsnap.com An example of this involved modifying a lead compound where a piperidine (B6355638) C-ring was replaced with a piperazin-2-one (B30754) ring, resulting in a new lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which exhibited more potent anticancer activity. nih.gov Bioisosteric replacement involves swapping a functional group with a chemically similar one to enhance biological activity or pharmacokinetics. patsnap.com

The table below illustrates findings from a Structure-Activity Relationship (SAR) study on thiochroman derivatives, highlighting how specific structural features influence antiestrogen activity. nih.gov

Structural FeatureObservationImpact on Activity
Configuration at 3- and 4-positions (3RS,4RS)-configurationPlays an important role in activity. nih.gov
Substitution at 3-position Methyl groupImportant for activity. nih.gov
Side Chain 9-methylene chain between scaffold and sulfoxideImportant for increasing estrogen receptor binding and oral antiestrogen activities. nih.gov
Terminal Moiety Perfluoroalkyl groupImportant for increasing estrogen receptor binding and oral antiestrogen activities. nih.gov

Preclinical Drug Development Stages

Once a lead compound is optimized into a drug candidate, it enters the preclinical development stage. This phase involves extensive laboratory testing to gather data on the compound's efficacy and safety before it can be tested in humans. researchgate.net This process utilizes a combination of in vitro and in vivo studies.

In Vitro Studies : These are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. For derivatives of this compound, in vitro studies would assess their effect on specific cell lines or isolated proteins. For instance, the antitumor lead compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated extremely high antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 (concentration for 50% growth inhibition) values in the low to subnanomolar range. nih.gov Another study on a different sulfur-containing compound, NBDHEX, showed potent cytotoxicity against human melanoma cell lines with IC50 (half-maximal inhibitory concentration) values in the low micromolar range. nih.gov These assays help determine a compound's potency and mechanism of action. nih.govnih.gov

In Vivo Studies : These studies are conducted in living organisms, typically animal models, to evaluate how a compound behaves in a complex biological system. nih.gov In vivo efficacy studies aim to demonstrate that the drug candidate has the desired therapeutic effect. For example, the antitumor lead 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was shown to inhibit tumor growth by 62% in mice at a dose of 1.0 mg/kg. nih.gov Similarly, the compound NBDHEX achieved a tumor inhibition of 70% in a mouse model of human melanoma. nih.gov

The table below summarizes the potent in vitro activity of an anticancer lead compound containing a 7-methoxy group. nih.gov

ParameterValueSignificance
GI50 Value Low to subnanomolar (10⁻¹⁰ M level)Indicates extremely high antiproliferative activity against tumor cells. nih.gov
Aqueous Solubility (pH 7.4) 8.28 µg/mLDemonstrates a suitable balance for potential drug development. nih.gov
Log P (pH 7.4) 2.97Reflects a balance between aqueous solubility and lipophilicity. nih.gov
Metabolic Stability (t1/2) 55 min in human liver microsomesShows moderate metabolic stability, an important pharmacokinetic property. nih.gov

Role as a Synthetic Intermediate for Novel Bioactive Compounds

This compound is a valuable synthetic intermediate or building block for creating more complex molecules. chemimpex.com The primary amine (-NH2) group at the 3-position is a key functional handle that allows for a variety of chemical reactions, such as amidation or the formation of ureas and sulfonamides. This versatility enables chemists to attach diverse side chains and other molecular fragments to the thiochroman core. This approach was used in the development of antiestrogen derivatives, where complex sulfoxide-containing side chains were added to the core structure to enhance biological activity. nih.gov The thiochroman scaffold provides a rigid framework, and by modifying the substituents attached via the amine group, a large library of novel compounds can be synthesized and screened for a wide range of biological activities.

Potential Therapeutic Areas Based on Observed Activities of Related Compounds

While this compound itself is a building block, the biological activities observed in its derivatives and structurally related compounds point toward several potential therapeutic applications. The thiochroman core is part of a broader class of sulfur-containing heterocycles, like thiophene, which are considered "privileged" structures in medicinal chemistry due to their presence in numerous FDA-approved drugs. nih.gov

Anticancer / Antitumor : Derivatives of thiochroman have been designed as pure antiestrogens for potential use in hormone-dependent cancers. nih.gov Furthermore, related structures containing a 7-methoxy group have been identified as potent tumor-vascular disrupting agents that inhibit tubulin polymerization, a validated anticancer mechanism. nih.gov

Neurodegenerative Diseases : Structurally related 7-methoxy-coumarin derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B inhibitors are used to treat the symptoms of Parkinson's disease by preventing the breakdown of dopamine. nih.gov

Central Nervous System (CNS) Disorders : Thiourea derivatives, which can be synthesized from amines, have been shown to possess a range of biological activities, including significant interaction with serotonin (B10506) (5-HT2) receptors in the brain, suggesting potential applications for various CNS conditions. researchgate.net

Antioxidant Activity : Various sulfur-containing heterocyclic compounds have demonstrated antioxidant properties. nih.govmdpi.com Studies on pyrimidine (B1678525) and flavanone (B1672756) derivatives containing thioether or dithiocarbamate (B8719985) groups have shown significant free-radical scavenging activity. nih.govmdpi.com

Other Potential Applications : The broader family of thiophene-containing compounds, which share the sulfur heterocycle feature, have been developed into drugs for a vast range of conditions, including inflammation, bacterial infections, hypertension, and anxiety, indicating the wide therapeutic potential of this structural class. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-thiochroman-3-ylamine, and what factors influence reaction yields?

  • Methodology : Optimize synthesis using nucleophilic substitution or reductive amination. Monitor reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or GC-MS. For example, methoxy group stability under acidic/basic conditions requires pH control to prevent demethylation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield discrepancies (e.g., 40–70%) may arise from competing side reactions (e.g., ring-opening) .

Q. How is the purity of this compound assessed using spectroscopic methods?

  • Methodology : Combine 1^1H/13^13C NMR to verify structural integrity (e.g., methoxy singlet at δ 3.2–3.5 ppm, thiochroman ring protons at δ 1.8–2.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 199.3). Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationships (SAR) of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., serotonin transporters). Use DFT calculations (Gaussian 09) to evaluate electronic properties (HOMO-LUMO gaps, dipole moments) influencing bioactivity. Compare results with experimental IC50_{50} values to validate models .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodology : Conduct meta-analysis of literature data (e.g., PubChem BioAssay records) to identify variables like assay conditions (pH, cell lines) or impurity interference. Replicate conflicting studies with standardized protocols (e.g., fixed concentration ranges, negative controls). For example, discrepancies in cytotoxicity (e.g., IC50_{50} 10 μM vs. 50 μM) may stem from differential metabolite activation pathways .

Q. How does the methoxy group’s position influence the compound’s pharmacokinetic properties?

  • Methodology : Compare metabolic stability (microsomal incubation assays) of 7-methoxy vs. 6-methoxy analogs. Use LC-MS to quantify metabolites (e.g., demethylated products). LogP calculations (ChemAxon) correlate with blood-brain barrier permeability, critical for CNS-targeted studies .

Data Contradiction and Validation

Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?

  • Methodology : Characterize solubility via shake-flask method under controlled pH (2.0–7.4) and ionic strength. Use DLS to detect aggregation at high concentrations. Conflicting data (e.g., 2 mg/mL vs. 0.5 mg/mL) may arise from polymorphic forms or incomplete equilibration .

Experimental Design Guidelines

Q. How to design dose-response experiments for this compound in neuropharmacology studies?

  • Methodology : Use a log-scale concentration range (1 nM–100 μM) to capture EC50_{50}/IC50_{50} values. Include positive controls (e.g., clomipramine for serotonin reuptake inhibition) and account for vehicle effects (DMSO ≤0.1%). Validate reproducibility across ≥3 independent trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.